molecular formula C26H22N2O5 B11684975 (5Z)-1-(3-Methylphenyl)-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

(5Z)-1-(3-Methylphenyl)-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B11684975
M. Wt: 442.5 g/mol
InChI Key: RWAZGHVBGBKHKT-QJOMJCCJSA-N
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Description

(5Z)-1-(3-Methylphenyl)-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-Methylphenyl)-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the phenyl and phenoxyethoxy groups. Common synthetic routes may involve:

    Formation of the Diazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The phenyl and phenoxyethoxy groups are introduced through substitution reactions, often using reagents like phenyl halides and phenoxyethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(3-Methylphenyl)-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenyl halides, phenoxyethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-1-(3-Methylphenyl)-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-1-(3-Methylphenyl)-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-(3-Methylphenyl)-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, including the diazinane ring and the combination of phenyl and phenoxyethoxy groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

(5Z)-1-(3-methylphenyl)-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H22N2O5/c1-18-6-5-7-20(16-18)28-25(30)23(24(29)27-26(28)31)17-19-10-12-22(13-11-19)33-15-14-32-21-8-3-2-4-9-21/h2-13,16-17H,14-15H2,1H3,(H,27,29,31)/b23-17-

InChI Key

RWAZGHVBGBKHKT-QJOMJCCJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCCOC4=CC=CC=C4)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4)C(=O)NC2=O

Origin of Product

United States

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